molecular formula C14H16N2O5 B3832496 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3832496
M. Wt: 292.29 g/mol
InChI Key: QKGPKXHMYKTOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. HMBP is a pyrimidine derivative that has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response and oxidative stress. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to interact with metal ions, leading to the formation of complexes that exhibit interesting properties.
Biochemical and physiological effects:
5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit interesting biochemical and physiological effects in various studies. For example, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relative ease of synthesis, which allows for the production of large quantities of the compound. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to be stable under a wide range of conditions, making it a versatile compound for use in various experiments. However, one of the limitations of using 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. For example, further studies could be conducted to elucidate the mechanism of action of 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its interactions with metal ions. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione could be studied for its potential use in the development of drugs for the treatment of various diseases, including inflammatory and oxidative stress-related diseases. Finally, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione could be studied for its potential use in the synthesis of novel materials with interesting properties.

Scientific Research Applications

5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of drugs for the treatment of various diseases. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its use in the synthesis of novel materials.

properties

IUPAC Name

5-[(4-hydroxy-3-methoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-15-12(18)9(13(19)16(2)14(15)20)6-8-4-5-10(17)11(7-8)21-3/h4-5,7,9,17H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGPKXHMYKTOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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